3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide
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Overview
Description
3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and a dioxothianyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 3 and 2 positions, respectively.
Introduction of Dioxothianyl Group: The dioxothianyl group is introduced through a nucleophilic substitution reaction, where a suitable dioxothianyl precursor reacts with the halogenated benzamide under controlled conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the dioxothianyl group, contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-chlorobenzamide: Lacks the dioxothianyl group, resulting in different chemical properties and applications.
2-chloro-N-(1,1-dioxothian-4-yl)benzamide:
Uniqueness
3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide is unique due to the presence of both bromine and chlorine atoms along with the dioxothianyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3S/c13-10-3-1-2-9(11(10)14)12(16)15-8-4-6-19(17,18)7-5-8/h1-3,8H,4-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWIZGCIPVVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC(=O)C2=C(C(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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